4-(oxan-4-ylmethoxy)piperidine CAS number 933701-53-2
4-(oxan-4-ylmethoxy)piperidine CAS number 933701-53-2
This guide serves as a definitive technical resource for 4-(oxan-4-ylmethoxy)piperidine (CAS 933701-53-2), a specialized heterocycle-substituted piperidine building block. It is designed for medicinal chemists and process scientists seeking to modulate lipophilicity and metabolic stability in drug candidates.
CAS Number: 933701-53-2 Formula: C₁₁H₂₁NO₂ Molecular Weight: 199.29 g/mol IUPAC Name: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)piperidine[1]
Executive Summary & Core Utility
4-(oxan-4-ylmethoxy)piperidine is a bifunctional saturated heterocycle widely utilized in modern drug discovery. It functions primarily as a polar, non-aromatic spacer . By linking a piperidine ring (a versatile amine handle) to a tetrahydropyran (THP) ring via a flexible ether tether, this scaffold offers a strategic advantage over traditional bis-cyclohexyl or biphenyl systems.
Key Applications
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Lipophilicity Modulation: The oxygen atom in the THP ring and the ether linkage lower the LogP/LogD compared to all-carbon analogs, improving aqueous solubility.
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Metabolic Stability: The saturated rings resist rapid oxidative metabolism (e.g., CYP450 aromatization) common in phenyl-linked scaffolds.
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GPCR & Kinase Linkers: Frequently employed in the design of inhibitors for targets like Autotaxin (ATX) , GPR119 , and Muscarinic receptors , where a specific distance between a basic amine and a distal lipophilic pocket is required.
Chemical Architecture & Properties[2]
The molecule consists of two chair-conformation rings linked by a methylene-ether bridge. This flexibility allows the molecule to adopt multiple conformations to fit binding pockets, while the ether oxygen acts as a weak hydrogen bond acceptor.
Physicochemical Profile
| Property | Value (Predicted) | Significance |
| LogP | ~0.8 – 1.2 | Ideal for CNS and oral drug availability (Lipinski compliant). |
| TPSA | ~21.3 Ų | Low polar surface area suggests good membrane permeability. |
| pKa (Conj. Acid) | ~10.8 (Piperidine NH) | Highly basic; exists as a cation at physiological pH. |
| H-Bond Donors | 1 (NH) | Amenable to further functionalization (Amide coupling, SNAr). |
| H-Bond Acceptors | 2 (Ether O, THP O) | Provides specific interaction points with protein residues. |
Synthetic Methodology
The synthesis of CAS 933701-53-2 typically follows a convergent route involving a Williamson Ether Synthesis followed by N-deprotection.
Protocol: Convergent Ether Synthesis
Prerequisites: Inert atmosphere (N₂ or Ar), anhydrous solvents.
Step 1: Ether Coupling
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Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 4-(Bromomethyl)tetrahydro-2H-pyran (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).
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Solvent: Anhydrous DMF or THF.
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Procedure:
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Dissolve N-Boc-4-hydroxypiperidine in DMF at 0°C.
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Add NaH portion-wise. Stir for 30 min to generate the alkoxide.
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Add 4-(Bromomethyl)tetrahydro-2H-pyran dropwise.
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Warm to Room Temperature (RT) and stir for 12–16 hours.
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Quench: Carefully add water/ice. Extract with EtOAc.[2]
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Purification: Flash column chromatography (Hexane/EtOAc).
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Step 2: Deprotection
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Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
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Procedure:
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Dissolve the Boc-intermediate in the chosen acid solution.
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Stir at RT for 2–4 hours until TLC shows complete consumption.
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Workup: Concentrate in vacuo. If the HCl salt is desired, triturate with diethyl ether. For the free base, neutralize with saturated NaHCO₃ and extract with DCM/MeOH (9:1).
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Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathway for CAS 933701-53-2 via Williamson ether synthesis.
Medicinal Chemistry Applications
This building block is strategically selected when a "linker" region in a drug molecule needs to be extended without adding excessive lipophilicity (which leads to poor solubility and high clearance).
Strategic Decision Logic
Use 4-(oxan-4-ylmethoxy)piperidine when:
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Solubility is poor: Replacing a cyclohexyl-methyl group with a tetrahydropyran-methyl group lowers LogP by ~1–1.5 units.
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H-Bonding is needed: The ether oxygen can engage in water-mediated bridges or direct H-bonding with the target protein.
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Metabolic Hotspots exist: The ether linkage blocks metabolism at the 4-position of the piperidine, a common site for oxidation.
Application Workflow
Figure 2: Decision logic for incorporating the oxan-ylmethoxy-piperidine scaffold in lead optimization.
Handling & Safety
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Physical State: Typically supplied as a viscous oil or low-melting solid (Free base); Hydrochloride salt is a white solid.
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Hygroscopic (HCl salt). Store under inert gas at 2–8°C.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
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Chemical Identity & Properties: PubChem. 4-(oxan-4-yloxy)piperidine hydrochloride (Analogous Structure Analysis). National Library of Medicine. Link
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Synthetic Methodology (Piperidine Ethers): BenchChem. Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine (General Ether Synthesis Protocols). Link
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Patent Application (Medicinal Use): F. Hoffmann-La Roche AG. Heterocyclic compounds useful as dual ATX/CA inhibitors. US Patent 11,059,794. Link
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Patent Application (Linker Chemistry): Vertex Pharmaceuticals. Melt-extruded solid dispersions containing an apoptosis-inducing agent (Linker Examples). US Patent App.[3][4] 2012/0108590. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. US20110311474A1 - Novel Tricyclic Compounds - Google Patents [patents.google.com]
- 4. US20120108590A1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
